4-Diazo-4H-1-benzopyran

Description

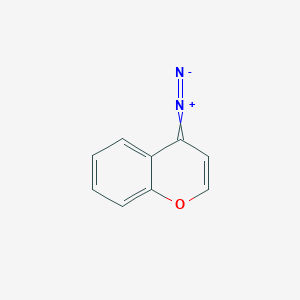

Structure

2D Structure

3D Structure

Properties

CAS No. |

61170-01-2 |

|---|---|

Molecular Formula |

C9H6N2O |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-diazochromene |

InChI |

InChI=1S/C9H6N2O/c10-11-8-5-6-12-9-4-2-1-3-7(8)9/h1-6H |

InChI Key |

VITOTORITCVUDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=[N+]=[N-])C=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Diazo 4h 1 Benzopyran and Analogues

Strategies for Diazo Group Introduction on Benzopyran Cores

The introduction of a diazo group at the C4-position of a 4H-1-benzopyran core is typically achieved through two main strategies: the diazotization of a precursor 4-amino-4H-1-benzopyran derivative or through a diazo transfer reaction onto a suitable 4H-1-benzopyran substrate.

Diazotization of Precursor 4-Amino-4H-1-benzopyran Derivatives

The diazotization of 4-amino-4H-1-benzopyran derivatives is a classical and effective method for the synthesis of the corresponding diazo compounds. This reaction involves the treatment of the amino compound with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid, such as sulfuric acid or hydrochloric acid. nih.govcore.ac.uk The reaction is generally carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govopenmedicinalchemistryjournal.comnih.gov

For instance, the diazotization of 3-amino-4H-thieno[3,4-c] Current time information in Bangalore, IN.benzopyran-4-one using nitrosylsulfuric acid at low temperatures generates the corresponding thienyl diazonium sulfate (B86663) intermediate in situ. nih.govopenmedicinalchemistryjournal.com This intermediate can then be used in subsequent coupling reactions. nih.govnih.gov The general procedure involves dissolving the amino-benzopyran derivative in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and adding the nitrosylsulfuric acid solution dropwise while maintaining the low temperature. nih.gov

Table 1: Diazotization of Amino-Benzopyran Derivatives

| Precursor | Reagents | Temperature (°C) | Product | Reference |

|---|---|---|---|---|

| 3-Amino-4H-thieno[3,4-c] Current time information in Bangalore, IN.benzopyran-4-one | NaNO₂, H₂SO₄ | 0–5 | 4-Oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate | nih.govopenmedicinalchemistryjournal.com |

| 4-Bromoaniline | NaNO₂, H₂SO₄ | 0–5 | 4-Bromophenyl diazonium salt | core.ac.uk |

Diazo Transfer Reactions on 4H-1-benzopyran Substrates

Diazo transfer reactions offer an alternative and versatile approach to introduce a diazo group. This method involves the reaction of a CH-acidic compound, in this case, a 4H-1-benzopyran derivative with an activated methylene (B1212753) group at the C4 position, with a diazo transfer reagent. thieme-connect.de Commonly used diazo transfer reagents include tosyl azide (B81097) (TsN₃) and 4-acetamidobenzenesulfonyl azide (p-ABSA). thieme-connect.dewhiterose.ac.uk The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (NEt₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the deprotonation of the active methylene group. whiterose.ac.uk

The general mechanism involves the transfer of the entire diazo group from the azide donor to the CH-acidic acceptor. thieme-connect.de While effective, the use of sulfonyl azides like tosyl azide raises safety concerns due to their potential explosiveness. thieme-connect.dersc.org This has prompted the development of safer and more efficient diazo-transfer reagents, such as 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT), which has shown to be shelf-stable and highly efficient. organic-chemistry.org

Synthesis of Substituted 4-Diazo-4H-1-benzopyran Systems

The synthesis of substituted 4-diazo-4H-1-benzopyrans can be achieved by utilizing appropriately substituted benzopyran precursors. The substituents on the benzopyran ring can influence the reactivity of the starting materials and the properties of the final diazo compounds. For example, palladium-catalyzed coupling reactions of halogenated chromones with alkenes provide a method for introducing vinyl substituents onto the chromone (B188151) ring system. rsc.org These substituted chromones can then potentially be converted to the corresponding diazo derivatives.

Asymmetric Synthetic Approaches to Chiral 4-Diazo-4H-1-benzopyrans

The development of asymmetric methods to synthesize chiral 4-diazo-4H-1-benzopyrans is an area of growing interest, as these compounds can serve as precursors for enantiomerically enriched products. mdpi.comdiva-portal.org While specific examples for the asymmetric synthesis of 4-diazo-4H-1-benzopyrans are not extensively documented in the provided search results, general strategies for the asymmetric synthesis of chiral benzopyrans and the use of chiral diazo compounds in asymmetric catalysis can be considered.

For instance, organocatalytic asymmetric reactions can be employed to generate chiral benzopyran scaffolds. mdpi.com Furthermore, chiral catalysts, such as copper complexes with chiral ligands, have been successfully used in asymmetric cycloadditions of enones with diazo compounds to produce chiral dihydrofurans, demonstrating the potential for stereocontrol in reactions involving diazo compounds. nih.gov The development of chiral diazo compounds themselves, often derived from chiral precursors, is another avenue for achieving asymmetric transformations. diva-portal.orgnih.gov

Methodological Advancements in Preparation Efficiency and Selectivity

Recent advancements in the synthesis of diazo compounds have focused on improving efficiency, selectivity, and safety. The development of "sulfonyl-azide-free" (SAFE) diazo transfer reactions represents a significant step towards safer laboratory practices. rsc.org These methods often utilize alternative diazo-transfer reagents and may be performed in aqueous media. rsc.orgrsc.org

Microwave-assisted organic synthesis has also emerged as a powerful tool to accelerate reaction times and improve yields in various organic transformations, including those that could be applied to the synthesis of benzopyran derivatives and their subsequent conversion to diazo compounds. univpancasila.ac.iddokumen.pub For example, Knoevenagel condensation of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde with Meldrum's acid has been achieved in excellent yields under solvent-free microwave irradiation. univpancasila.ac.id Such advancements in reaction technology can contribute to more efficient and environmentally benign synthetic routes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Amino-4H-1-benzopyran |

| Nitrous acid |

| Sodium nitrite |

| Sulfuric acid |

| Hydrochloric acid |

| 3-Amino-4H-thieno[3,4-c] Current time information in Bangalore, IN.benzopyran-4-one |

| Nitrosylsulfuric acid |

| Dimethyl sulfoxide (DMSO) |

| 4-Oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate |

| 4-Bromoaniline |

| 3-Aminophenol |

| Tosyl azide (TsN₃) |

| 4-Acetamidobenzenesulfonyl azide (p-ABSA) |

| Triethylamine (NEt₃) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) |

| 4-Oxo-(4H)-1-benzopyran-3-carbaldehyde |

Reactivity and Mechanistic Pathways of 4 Diazo 4h 1 Benzopyran

Carbene Generation from 4-Diazo-4H-1-benzopyran

The generation of a carbene from a diazo compound is a fundamental process that involves the expulsion of a nitrogen molecule. u-tokyo.ac.jplibretexts.org This can be achieved through the input of thermal or light energy, or through the use of transition metal catalysts. libretexts.org The resulting carbene is a neutral carbon atom with two unshared electrons and two covalent bonds, making it highly reactive. u-tokyo.ac.jp

Thermal Decomposition and Nitrogen Extrusion

Heating this compound can induce the decomposition of the diazo group, leading to the formation of a carbene and the release of nitrogen gas. u-tokyo.ac.jplibretexts.org This process is driven by the high stability of the dinitrogen molecule. The thermal decomposition of related diazo compounds, such as diazocyclopropanes and diazirines, has been studied to understand the factors influencing carbene formation versus other reaction pathways. nih.govresearchgate.net For instance, studies on diazirines have shown that the substituents can influence whether the decomposition proceeds exclusively through a carbene intermediate or involves a diazo intermediate. nih.gov

Photochemical Activation and Carbene Formation

Photochemical activation provides an alternative method for generating carbenes from diazo compounds. u-tokyo.ac.jpicm.edu.pl Irradiation with light of an appropriate wavelength can supply the energy needed to break the carbon-nitrogen bond, leading to the extrusion of nitrogen and formation of the carbene. libretexts.orgicm.edu.pl This method is often preferred for its mild reaction conditions. nih.gov Recent research has focused on expanding the utility of photochemical methods by using visible light, which is less damaging to biological systems. icm.edu.pld-nb.info Studies on related heterocyclic diazo compounds, like 4-diazoisoquinoline-1,3(2H,4H)-diones, have demonstrated that photochemical O-H insertion reactions can proceed efficiently under blue or violet LED irradiation. nih.govnih.gov The choice of solvent can also play a crucial role in the photochemical reactivity, with different solvents favoring either carbene formation or reduction of the diazo group. nih.gov

Transition Metal-Catalyzed Carbene Generation

Transition metals are widely used to catalyze the decomposition of diazo compounds, forming metal-carbene intermediates, often referred to as carbenoids. u-tokyo.ac.jplibretexts.orgchemistryviews.org These carbenoids exhibit reactivity that is similar to free carbenes but can be more selective. libretexts.org The use of transition metals like rhodium and copper is particularly prevalent in these reactions. libretexts.orgacs.org

Rhodium catalysts, particularly dirhodium(II) complexes, are highly effective in promoting carbene generation from diazo compounds. acs.orgnih.govrsc.org These catalysts facilitate a variety of transformations, including cyclopropanations, C-H insertions, and ylide formations. thieme-connect.deacs.org The general mechanism involves the formation of a rhodium-carbenoid intermediate, which then reacts with a substrate. nih.govrsc.org For example, rhodium-catalyzed reactions of 3-diazobenzopyran-2,4(3H)-dione with alkynes lead to the synthesis of furocoumarins. thieme-connect.de Similarly, rhodium catalysis has been employed in the synthesis of substituted benzopyrans through the transannulation of N-sulfonyl-1,2,3-triazoles. acs.orgacs.org The catalytic cycle typically involves the reaction of the diazo compound with the rhodium catalyst to form the active rhodium carbenoid, which then undergoes further reactions such as migratory insertion and cyclization. nih.gov

Table 1: Examples of Rhodium-Catalyzed Reactions of Diazo Compounds

| Diazo Compound | Catalyst | Reactant | Product | Yield (%) | Reference |

| 3-Diazobenzopyran-2,4(3H)-dione | Dirhodium(II) tetraacetate | Phenylacetylene | 2-Phenyl-(4H)-furo[3,2-c] acs.orgbenzopyran-4-one | - | thieme-connect.de |

| N-Sulfonyl-1,2,3-triazoles | Rhodium catalyst | 2-Hydroxybenzyl alcohols | Substituted benzopyrans | Good | acs.orgacs.org |

| Diazo esters | Rhodium(II) complexes | 1H-1,2,3-triazoles | 3-Alkoxy-4-pyrrolin-2-ones | Moderate to good | nih.gov |

| Diazo carbonyl compounds | [RhCl(COD)]₂ | Arylboronic acids | Diarylacetate | Up to 91% | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Copper catalysts are also widely used for the generation of carbenoids from diazo compounds. dicp.ac.cnrsc.org The chemistry of copper is versatile due to its ability to exist in multiple oxidation states (Cu⁰, Cu¹, Cu¹¹, and Cu¹¹¹), allowing for both one-electron and two-electron processes. scispace.com Copper-catalyzed reactions of diazo compounds can lead to a variety of products through processes like cyclopropanation and [4+1] annulation. dicp.ac.cnnih.gov For instance, copper-catalyzed [4+1] cycloadditions of enones with diazo compounds have been used to synthesize dihydrofurans. nih.gov In other examples, copper catalysis facilitates the synthesis of spiroindoline-fused S-heterocycles from enaminothiones and indoline-based diazo compounds. dicp.ac.cn The reaction mechanism typically involves the in situ generation of a copper(I) carbene, followed by bond formation. dicp.ac.cn

Table 2: Examples of Copper-Catalyzed Reactions of Diazo Compounds

| Diazo Compound | Catalyst | Reactant | Product | Yield (%) | Reference |

| Enaminothiones | Copper catalyst | Indoline-based diazo compounds | Spiroindoline-fused S-heterocycles | Good to excellent | dicp.ac.cn |

| α,β-Unsaturated ketones | Copper catalyst with bpy* ligand | Diazoacetates | 2,3-Dihydrofurans | Good | nih.gov |

| Diazoamides | Copper catalyst | O-propargylated isatins | Spiro-indolobenzofuropyrans | - | rsc.org |

This table is interactive. Click on the headers to sort.

Besides rhodium and copper, other metal complexes can also be used to generate carbenoids. u-tokyo.ac.jp For instance, palladium-catalyzed reactions of diazo compounds are known, where a palladium carbene is formed, followed by migratory insertion. uva.es Gold(I) catalysts have also been shown to generate gold carbenes from diazo compounds for the synthesis of 3-alkyl chromones. acs.org More recently, iridium-sensitized strategies have been developed for accessing triplet carbenes from diazo precursors under blue light irradiation. icm.edu.pl Porphyrins, which are red-light-absorbing organic dyes, have been tested as photosensitizers for the activation of diazoalkanes. icm.edu.pl

Spin State Determination and Reactivity of Carbenes

The reactivity of the carbene derived from this compound is intrinsically linked to its electronic spin state. Carbenes can exist in either a singlet state, where the two non-bonding electrons are spin-paired in the same orbital, or a triplet state, where the electrons are in different orbitals with parallel spins. princeton.edu The spin state significantly influences the mechanistic pathways of subsequent reactions.

Singlet carbenes are generally considered to be both nucleophilic and electrophilic and typically undergo concerted reactions. princeton.edu In contrast, triplet carbenes exhibit radical-like behavior and tend to react in a stepwise manner. princeton.edu The ground state multiplicity of a carbene is determined by various factors, including the electronic effects of its substituents. princeton.edu For carbenes conjugated with aryl groups, both the singlet and triplet states are generally stabilized. princeton.edu

The interconversion between singlet and triplet states, known as intersystem crossing (ISC), is a crucial factor in determining the product distribution of carbene reactions. The energy difference between the singlet and triplet states (the S-T gap) is influenced by the steric and electronic properties of the substituents on the carbene. tuni.fi Light-mediated reactions can also influence the spin state and subsequent reactivity of the carbene. researchgate.net

Insertion Reactions of this compound-Derived Carbenes

A hallmark of carbene chemistry is the ability to undergo insertion reactions into various chemical bonds. Carbenes derived from this compound are capable of both intramolecular and intermolecular insertion reactions, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. dicp.ac.cn These reactions are often facilitated by transition metal catalysts, such as those based on rhodium or copper, which modulate the reactivity and selectivity of the carbene intermediate. dicp.ac.cnrsc.org

Intramolecular C-H Insertion

Intramolecular C-H insertion reactions of carbenes derived from diazo compounds are an efficient method for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The regioselectivity of these insertions is influenced by electronic and steric factors, with a preference for insertion into C-H bonds that can stabilize a partial positive charge in the transition state (tertiary > secondary > primary). caltech.edu For instance, in related systems, carbenes derived from 2-diazo-2-sulfamoylacetamides have been shown to undergo formal aromatic 1,5-C-H insertion to yield dihydrobenzo[c]isothiazole derivatives. nih.gov The chemoselectivity of these reactions can be controlled by the electronic effects of the substituents on the aryl rings. nih.gov The use of rhodium catalysts is common in these transformations to promote the formation of the reactive carbenoid species. caltech.edu

Intermolecular C-H Insertion

Intermolecular C-H insertion reactions provide a direct method for the functionalization of unactivated C-H bonds. Rhodium carbenes, generated from diazo compounds and dirhodium(II) catalysts, are particularly effective for this purpose due to their high reactivity and selectivity. rsc.org The site-selectivity of these insertions is governed by a combination of steric and electronic factors. rsc.org For example, rhodium-catalyzed C-H insertion reactions of α-alkyl-α-diazoacetates with 1,4-cyclohexadiene (B1204751) have been reported, though the efficiency can be influenced by competing β-hydride migration. nih.gov The choice of catalyst and reaction conditions is crucial to favor the desired C-H insertion pathway. nih.govsoton.ac.uk

Insertion into X-H Bonds (O-H, N-H, S-H, Si-H)

Carbenes derived from diazo compounds readily undergo insertion into various X-H bonds, where X can be oxygen, nitrogen, sulfur, or silicon. nih.govnih.govresearchgate.net These reactions are highly valuable for the formation of new C-O, C-N, C-S, and C-Si bonds.

O-H Insertion: Carbenes react with alcohols to form ethers. nih.gov

N-H Insertion: The reaction of carbenes with amines yields the corresponding N-substituted products. nih.gov

S-H Insertion: Thiols react with carbenes to form thioethers. This reaction can be influenced by the solvent and can proceed through different pathways. researchgate.net

Si-H Insertion: Silanes are also excellent substrates for carbene insertion, leading to the formation of organosilicon compounds. nih.govresearchgate.net

These insertion reactions can be performed under thermal or photochemical conditions and are often catalyzed by transition metals like rhodium and copper to enhance efficiency and selectivity. nih.govnih.govresearchgate.net The development of heterogeneous catalysts for these transformations is also an active area of research to facilitate catalyst recovery and reuse. nih.gov

Cycloaddition Chemistry Involving this compound

The carbene derived from this compound can also participate in cycloaddition reactions, acting as a two-atom component. These reactions are powerful methods for the construction of cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions with Dipolarophiles

While the search results primarily focus on the diazo compound itself acting as a precursor to a carbene for other reactions, the resulting carbene can be conceptualized as part of a three-atom component in certain cycloaddition reactions. More commonly, diazo compounds themselves can act as 1,3-dipoles in [3+2] cycloaddition reactions with suitable dipolarophiles. These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings.

In related systems, copper- and rhodium-catalyzed reactions of enoldiazo compounds with various partners can lead to divergent [3+3] and [3+2] cycloaddition products. nih.gov For instance, the reaction of a metallo-enolcarbene with polarized alkenes, such as enol ethers, can proceed via a stepwise pathway to afford [3+2] cycloadducts. nih.gov Similarly, copper-catalyzed [3+2] cycloaddition of secondary amines with α-diazo compounds has been developed for the synthesis of 1,2,3-triazoles. rsc.org These reactions often proceed through a metal-associated ylide intermediate, which then undergoes cycloaddition. nih.gov

The following table summarizes the reactivity of carbenes derived from diazo compounds in insertion and cycloaddition reactions:

| Reaction Type | Substrate | Product Type | Catalyst (if applicable) |

| Intramolecular C-H Insertion | Aryl C-H bond | Fused heterocyclic systems | Rhodium, Copper |

| Intermolecular C-H Insertion | Alkanes, Arenes | Functionalized hydrocarbons | Rhodium |

| O-H Insertion | Alcohols | Ethers | Thermal, Photochemical, Rh, Cu |

| N-H Insertion | Amines | Substituted amines | Thermal, Photochemical, Rh, Cu |

| S-H Insertion | Thiols | Thioethers | Thermal, Photochemical, Rh, Cu |

| Si-H Insertion | Silanes | Organosilanes | Rhodium, Copper |

| [3+2] Cycloaddition | Alkenes, Amines | Five-membered heterocycles | Copper, Rhodium |

[4+1] Cycloaddition Reactions

While specific examples of [4+1] cycloaddition reactions involving this compound are not extensively documented in the provided search results, the general reactivity of diazo compounds suggests their potential to participate in such transformations. Diazo compounds are well-known precursors to carbenes, which are key intermediates in [4+1] cycloadditions. The generation of a carbene from this compound would create a reactive species capable of reacting with a one-atom component to form a five-membered ring.

Rearrangement Reactions (e.g., Wolff Rearrangement)

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, proceeding through the loss of dinitrogen to form a ketene (B1206846) intermediate. wikipedia.orgnumberanalytics.com This ketene can then be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org this compound is an α-diazo ketone, making it a prime candidate for this rearrangement.

The rearrangement can be induced thermally, photochemically, or through metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.org The reaction generally proceeds with retention of configuration at the migrating center. wikipedia.orgnumberanalytics.com For cyclic diazo ketones, the Wolff rearrangement has been shown to be more facile under microwave irradiation compared to thermal conditions, with the choice of solvent playing a crucial role. mdpi.com

In the case of this compound, the Wolff rearrangement would involve the migration of one of the adjacent carbon atoms (C3a or C4a of the benzopyran ring) to the carbene carbon formed upon nitrogen extrusion, leading to a ring-contracted ketene intermediate. This intermediate can subsequently react with nucleophiles like water, alcohols, or amines to yield carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org The specific conditions of the reaction, such as the catalyst and solvent, can significantly influence the reaction pathway and product distribution. pku.edu.cn

Table 1: Factors Influencing Wolff Rearrangement

| Factor | Influence on the Reaction |

| Induction Method | Thermal, photochemical, or metal-catalyzed methods can be used to initiate the rearrangement. wikipedia.org |

| Catalyst | Silver(I) oxide is a commonly used catalyst. wikipedia.org |

| Substrate Structure | The nature of the migrating group and steric hindrance can affect the reaction outcome. pku.edu.cn |

| Solvent | The solvent can influence the product distribution, with some solvents potentially acting as nucleophiles. organic-chemistry.orgpku.edu.cn |

| Microwave Irradiation | Can facilitate the rearrangement in cyclic diazo ketones more effectively than thermal methods. mdpi.com |

Nucleophilic and Electrophilic Reactivity of the Diazo Group

The diazo group in this compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Reactivity: The terminal nitrogen atom of the diazo group possesses a lone pair of electrons, allowing it to act as a nucleophile. Diazo compounds can react with a variety of electrophiles. uni-muenchen.de The nucleophilicity of cyclic α-diazo carbonyl compounds has been systematically studied, revealing a wide range of reactivities depending on the ring structure and substituents. uni-muenchen.de For instance, the nucleophilicity of 2-diazocyclohexanone (B1655139) is comparable to that of 2-diazo-1-tetralone, suggesting that benzoannulation has a negligible effect on the diazo group's nucleophilicity in that system. uni-muenchen.de This suggests that the benzopyran ring in this compound would similarly influence its nucleophilic character.

Electrophilic Reactivity: The central nitrogen atom of the diazo group is electron-deficient and can be attacked by nucleophiles. Furthermore, the diazo group can participate in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, where the diazo group acts as the electrophile. evitachem.com In such reactions, the diazo group attacks the nucleophilic sites on the aromatic ring. The presence of the carbonyl group at the 4-position of the benzopyran ring enhances the electrophilic character of the diazo group.

Radical Processes and Single Electron Transfer (SET) Mechanisms

Recent research has highlighted the involvement of diazo compounds in radical-mediated reactions. organic-chemistry.org Traditionally, the reactions of diazo compounds with alkenes lead to cyclopropanes via metal carbene intermediates. However, radical-mediated strategies have emerged, where diazo compounds are converted to carbon radicals through processes like proton-coupled electron transfer (PCET). organic-chemistry.org These radicals can then participate in various transformations, including addition to alkenes. organic-chemistry.org

Single Electron Transfer (SET) is another mechanistic pathway available to diazo compounds. In some reactions, an initial SET event can lead to the formation of radical ions, which then undergo further reactions. While specific studies on SET mechanisms involving this compound are not detailed in the provided results, the general principles of SET are applicable. The feasibility of an SET process is determined by physicochemical parameters such as the ionization potential and bond dissociation enthalpy of the reactants. uniroma1.it The radical form of benzopyran is known to be paramagnetic, with the unpaired electron delocalized over the entire molecule, which could influence its reactivity in radical processes. wikipedia.org

The generation of carbene radicals from diazo compounds through transition-metal catalysis is also a known process. acs.org These carbene radicals can then participate in a variety of reactions, including C-H insertion. acs.org The choice of metal catalyst can significantly influence whether the reaction proceeds through a carbene or a carbene radical intermediate. acs.org

Applications of 4 Diazo 4h 1 Benzopyran in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Architectures

The generation of a carbene from 4-Diazo-4H-1-benzopyran opens pathways to complex polycyclic and heterocyclic structures through intramolecular reactions. One of the most powerful of these transformations is intramolecular C-H insertion. In this type of reaction, the generated carbene can insert into a nearby carbon-hydrogen bond, creating a new carbon-carbon bond and forming a new ring.

For instance, if the benzopyran core were substituted with an appropriate alkyl chain, the carbene could undergo insertion into a C-H bond on that chain, leading to the formation of a new fused ring system. A notable reaction for aromatic systems is the Buchner ring expansion, where a carbene adds to an aromatic ring to form a cycloheptatriene. Intramolecular variants of this reaction could potentially lead to complex, bridged, or fused polycyclic systems derived from the benzopyran core. mdpi.com

Another key strategy involves cycloaddition reactions. While intermolecular cycloadditions are common for many diazo compounds, the carbene derived from this compound could be engineered to participate in intramolecular [3+2] cycloadditions if a suitable dipolarophile is tethered to the main scaffold, leading to densely functionalized heterocyclic systems.

Enabling Asymmetric Synthesis of Chiral Scaffolds

Asymmetric catalysis provides a powerful means to control the stereochemistry of products, which is crucial in medicinal chemistry and materials science. Reactions involving carbenes derived from diazo compounds are particularly well-suited for this approach. The use of chiral transition-metal catalysts, most commonly complexes of rhodium(II) and copper(I) with chiral ligands, can induce high levels of enantioselectivity.

While no specific asymmetric applications of this compound have been reported, it is well-established that similar diazo compounds participate effectively in such transformations. For example, the asymmetric cyclopropanation of olefins is a hallmark reaction of catalyzed diazo decomposition. It is conceivable that the reaction of the carbene from this compound with a styrene (B11656) or other prochiral alkene, in the presence of a chiral dirhodium catalyst, would yield chiral cyclopropyl-substituted benzopyrans with high enantiomeric excess.

The table below illustrates representative catalyst systems used in asymmetric carbene transfer reactions that could hypothetically be applied to this compound.

| Catalyst Precursor | Chiral Ligand Type | Target Reaction | Potential Product Class |

| Rh₂(OAc)₄ | Chiral Carboxamidates | Cyclopropanation | Chiral Cyclopropyl-benzopyrans |

| Cu(OTf) | Bis(oxazoline) (BOX) | C-H Insertion | Chiral Fused-ring Benzopyrans |

| Rh₂(OAc)₄ | Chiral Phosphines | Ylide formation/trapping | Chiral γ-Butenolides |

This table is illustrative and based on known applications of other diazo compounds.

Development of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and saving time. acs.orgacs.org Diazo compounds are exceptional partners in such reactions. nih.gov A common strategy involves the initial reaction of a metal carbene with a nucleophile to form an ylide, which is then trapped by a third component. acs.orgwikipedia.org

In a hypothetical MCR involving this compound, its rhodium-carbene could react with an alcohol to form an oxonium ylide. This transient, highly reactive ylide could then be trapped by an electrophile, such as an imine or an activated alkyne, to rapidly assemble a complex, highly functionalized molecule in one pot. chinesechemsoc.orgmdpi.com This approach provides a convergent and atom-economical route to novel chemical scaffolds that would be difficult to access through traditional stepwise synthesis.

Precursor for Functionalized Benzopyran Derivatives

Beyond complex cyclizations, this compound can serve as a versatile precursor for a range of otherwise inaccessible functionalized benzopyran derivatives.

The direct synthesis of α-halo ketones from α-diazo ketones is a straightforward and well-documented transformation. acs.org This reaction typically proceeds by treating the diazo compound with a hydrogen halide (HX, where X = Cl, Br). The diazo group is protonated, and the resulting diazonium species is readily displaced by the halide anion, with the liberation of nitrogen gas. This would provide a clean and efficient route to 4-halo-4H-1-benzopyran derivatives, which are valuable synthetic intermediates themselves. google.com

Illustrative Reaction Scheme:

Note: Dihalogenation is also a possible outcome depending on the reaction conditions.

Alternatively, carbene trapping with other halogen sources could potentially be employed to achieve similar transformations under different conditions. nih.gov

As mentioned in section 4.1, intramolecular C-H insertion is a primary pathway for synthesizing fused rings from carbene precursors. acs.org The rigid structure of the benzopyran skeleton provides a well-defined template for such reactions. A carbene generated at the 4-position could readily insert into the C-H bond at the 5-position of the benzopyran ring. This would result in the formation of a highly strained but synthetically intriguing cyclopropa[c] acs.orgbenzopyran system. Such strained rings are valuable as reactive intermediates that can be opened by nucleophiles to generate new, functionalized benzopyran derivatives.

Synthetic Routes Towards Structural Analogues of Natural Products

The benzopyran (or chromene) core is a privileged scaffold found in a wide variety of natural products with diverse biological activities, including flavonoids, coumarins, and tocopherols. Synthetic strategies that allow for the rapid construction and elaboration of this core are of high value.

The unique reactivity of this compound could be harnessed to build analogues of natural products. For example, the Wolff rearrangement is a classic reaction of α-diazo ketones that proceeds through a ketene (B1206846) intermediate. wikipedia.org For a cyclic diazo ketone, this reaction results in a ring contraction. Applying the Wolff rearrangement to this compound would be expected to yield a highly reactive ketene derived from a benzofuran (B130515) scaffold. This intermediate could then be trapped with various nucleophiles (water, alcohols, amines) to generate a library of functionalized benzofuran-3-carboxylic acid derivatives, which are themselves interesting targets for biological screening. mdpi.com

Spectroscopic Characterization and Computational Studies of 4 Diazo 4h 1 Benzopyran

Advanced Spectroscopic Methods for Structural Elucidation

The definitive identification and structural confirmation of 4-diazo-4H-1-benzopyran would rely on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining data from analogous compounds, a detailed and predictive spectroscopic profile can be established.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of organic molecules. For this compound, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be inferred from data on related benzopyran and indanone structures.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing nature of the pyranone ring and the diazo functionality. The protons on the pyran ring, specifically at the C2 and C3 positions, would also exhibit characteristic signals.

The ¹³C NMR spectrum would provide key information about the carbon skeleton. The carbon atom of the diazo group (C4) is expected to resonate at a relatively high field compared to a typical ketone, a known characteristic of diazo compounds. d-nb.info The carbonyl-like carbon of the pyranone ring (C4a) and the other aromatic carbons would appear at predictable downfield shifts.

To provide a more concrete, albeit analogous, dataset, the NMR data for 2-ethyl-1-indanone (B1366218) can be considered for the carbocyclic portion of the molecule. utah.eduwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Benzene Ring of this compound, based on Analogy with Indanone Derivatives.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C5 | 7.2 - 7.6 | 120 - 125 |

| C6 | 7.0 - 7.4 | 125 - 130 |

| C7 | 7.2 - 7.6 | 120 - 125 |

| C8 | 7.8 - 8.2 | 135 - 140 |

Note: These are estimated ranges and actual values may vary.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial in definitively assigning these proton and carbon signals by revealing their connectivity.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong absorption band corresponding to the asymmetric stretching vibration of the diazo group (N≡N). This peak is typically observed in the range of 2100-2200 cm⁻¹. For the analogous compound 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone, this vibration is reported at 2104 cm⁻¹. researchgate.net

Another key absorption would be from the C=C stretching vibrations of the aromatic ring, expected in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the pyran ring would likely appear in the 1000-1300 cm⁻¹ range.

Table 2: Predicted Characteristic Infrared Absorption Frequencies for this compound.

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| N≡N stretch (diazo) | 2100 - 2200 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O-C stretch (ether) | 1000 - 1300 |

Note: These are estimated ranges based on data from analogous compounds.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular formula and gaining structural insights. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight.

A characteristic fragmentation pattern for diazo compounds is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 amu. This would result in a significant fragment ion peak at [M-28]⁺. Further fragmentation of the benzopyran ring would lead to other characteristic peaks. For instance, a substituted diazo-ethanone derivative has been reported to show its molecular ion peak, confirming the utility of MS in identifying such compounds. scielo.org.mx

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

| Fragment | Predicted m/z |

| [M]⁺ | 172.03 |

| [M - N₂]⁺ | 144.03 |

| [M - N₂ - CO]⁺ | 116.03 |

Note: The m/z values are calculated for the most abundant isotopes.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful lens through which to investigate the electronic structure, bonding, and conformational landscape of molecules that may be challenging to study experimentally. Density Functional Theory (DFT) and other computational methods can offer deep insights into the properties of this compound.

The electronic structure of this compound is characterized by the delocalization of π-electrons across the aromatic system and the diazo group. Molecular Orbital (MO) theory would predict the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the diazo group and the π-system of the benzopyran ring, while the LUMO is likely to be a π* orbital distributed over the aromatic and pyranone rings. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic properties and reactivity.

Natural Bond Orbital (NBO) analysis can provide a more localized picture of bonding. It would likely reveal the significant resonance stabilization within the diazo group and its conjugation with the benzopyran system. NBO analysis of related diazoketones has been used to understand the orbital occupancies and stabilization energies. researchgate.net

The benzopyran ring system is largely planar, and the diazo group at the C4 position is expected to lie in or very close to this plane to maximize conjugation. Conformational analysis would involve mapping the potential energy surface (PES) as a function of key dihedral angles, although significant deviations from planarity are not expected for the ground state.

Computational studies on the potential energy surfaces of diazoketones have provided valuable information on their rearrangement reactions, such as the Wolff rearrangement. d-nb.inforesearchgate.net A similar computational approach for this compound would help in understanding its thermal and photochemical reactivity, predicting the stability of different conformers, and identifying the transition states for its potential transformations.

Reaction Mechanism Elucidation via Computational Modeling

Without dedicated computational studies on the reactions of this compound, any description of its reaction mechanisms would be purely speculative. The elucidation of reaction pathways, transition states, and activation energies requires specific density functional theory (DFT) or other high-level computational analyses that have not been published for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate how a molecule interacts with other reagents. While it is known that diazo compounds generally have high-energy HOMOs, contributing to their nucleophilic and dipolar character, the precise energy levels and orbital localizations for this compound are not available. A data table of FMO energies cannot be generated without these specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a diazo compound, one would expect a high negative potential around the terminal nitrogen atom and a positive potential around the carbon atom of the diazo group. However, a detailed MEP map with specific potential values for this compound cannot be created without the necessary computational output.

Prediction and Validation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are then compared with experimental data for validation. The characteristic N≡N stretching frequency of the diazo group in the IR spectrum is a key feature. However, without published computational or experimental spectra for this compound, a data table of predicted spectroscopic parameters cannot be compiled.

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated from the HOMO and LUMO energies. The lack of FMO data for this compound directly precludes the calculation and tabulation of these important reactivity indices.

Future Research Directions and Emerging Paradigms in 4 Diazo 4h 1 Benzopyran Chemistry

Exploration of Novel Catalytic Systems and Ligand Design

The trajectory of 4-diazo-4H-1-benzopyran chemistry is intrinsically linked to the development of sophisticated catalytic systems. While rhodium and copper complexes have been mainstays, the future lies in exploring a broader range of earth-abundant, inexpensive, and environmentally benign metals like iron. oup.com Iron catalysts, particularly those featuring porphyrin and N-ligands, have shown considerable promise in promoting carbene transfer reactions, including cyclopropanations and C–H functionalizations. oup.comrsc.org

A primary challenge remains the precise control of selectivity (chemo-, regio-, and enantio-selectivity). nih.govjst.go.jp Ligand design is paramount to achieving this control. wiley.comresearchgate.net Future efforts will focus on creating ancillary ligands that can fine-tune the steric and electronic properties of the metal center. wiley.comresearchgate.net For instance, the use of bulky porphyrin ligands can create robust iron-porphyrin complexes that effectively catalyze the intermolecular transfer of carbenes. nih.gov The design of novel chiral spiro bisoxazoline ligands has enabled asymmetric C–H insertion reactions with promising enantioselectivity. oup.com The development of catalysts that can switch between different reaction pathways, such as N–H insertion versus vinylogous hydroamination, by simply changing the metal catalyst (e.g., Rh vs. Ag) exemplifies a key research direction. jst.go.jp

| Catalyst System | Targeted Transformation | Key Advantage/Finding |

| Iron-Porphyrin Complexes | Cyclopropanation, C-H Insertion | Utilizes earth-abundant metal, robust catalytic activity. oup.comnih.gov |

| Silver-TRIP Complexes | Dearomatization Reactions | Chemoselectively affords dearomatized products over C-H insertion. jst.go.jp |

| Chiral Spiro Ligand-Iron Complexes | Asymmetric C-H Insertion | Achieves asymmetric induction in the functionalization of indoles. oup.com |

| Rhodium(II) Complexes | X-H Insertion Reactions | Classic catalyst, serves as a benchmark for new systems. nih.govjst.go.jp |

Development of Photoredox and Electrochemical Transformations

A significant paradigm shift in diazo chemistry involves moving beyond traditional thermal or metal-catalyzed carbene generation towards photoredox and electrochemical methods. acs.orgchemrxiv.org These approaches offer access to novel reactivity by leveraging radical intermediates, which are inaccessible through classical carbene pathways. acs.orgnih.govacs.org

Visible-light photoredox catalysis can activate diazo compounds under exceptionally mild conditions. nih.govacs.org This strategy can generate alkyl radicals from diazo compounds via processes like proton-coupled electron transfer (PCET), enabling a host of new transformations. rsc.org Recent studies have shown that diazo compounds can act as either radical sources or radical acceptors, opening avenues for diverse C-C bond-forming reactions. acs.orgnih.gov The use of red light, which is less phototoxic and offers deeper penetration, is a particularly desirable frontier for applications in biological systems. rsc.org

Electrochemistry provides another sustainable tool to explore new reactivity. chemrxiv.org By using electrons as traceless reagents, electrochemical methods can drive challenging organic reactions. chemrxiv.orgchemrxiv.org Recent work has demonstrated that the combination of light and electrochemistry can facilitate the reduction of diazo compounds to generate reactive radical species at milder conditions than purely electrochemical methods would allow. chemrxiv.org This synergistic approach enables unique transformations, such as the geminal difunctionalization of diazo compounds. chemrxiv.org

| Method | Intermediate | Key Advantages | Example Application |

| Photoredox Catalysis | Alkyl Radical | Mild reaction conditions, uses light as a sustainable energy source, new reactivity modes. acs.orgacs.org | C-H alkylation of arenes, N-alkylation of indoles. acs.org |

| Electrochemistry | Radical Anion | Metal-free, uses electrons as reagents, enables unique cascade reactions. chemrxiv.orgchemrxiv.org | Cascade thiolation/cyclization/reduction sequences. chemrxiv.org |

| Photo-Electrochemistry | Carbene Radical Anion | Synergistic activation, milder reduction potentials, enhanced reactivity. chemrxiv.org | Geminal α-Fluorosulfenylation. chemrxiv.org |

Integration with Continuous Flow and High-Throughput Methodologies

Despite their synthetic utility, diazo compounds like this compound are often toxic and potentially explosive, which presents significant challenges for safe handling and scalability. nih.govnih.gov Continuous flow chemistry has emerged as a transformative solution to these safety concerns. nih.govresearchgate.net By performing reactions in microreactors or narrow tubing, only small volumes of the reactive material are present at any given time, drastically minimizing risks. rsc.orgmdpi.com

Flow technology offers numerous advantages beyond safety, including superior heat and mass transfer, precise control over reaction time and temperature, and the ability to operate at elevated pressures. rsc.orgmdpi.com This enables the "on-demand" generation and immediate consumption of diazo compounds, preventing their accumulation. nih.govresearchgate.net This approach is not only safer but also facilitates process optimization and scale-up. rsc.org

Furthermore, flow systems can be integrated with high-throughput experimentation (HTE) and automated platforms guided by machine learning. rsc.org This allows for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) and the efficient synthesis of compound libraries. Slug-flow or droplet-flow methods further minimize reagent consumption, making the discovery and optimization process more sustainable and cost-effective. rsc.org

| Technology | Primary Advantage | Impact on this compound Chemistry |

| Continuous Flow | Enhanced Safety | Allows for the safe generation and in-situ use of potentially explosive diazo compounds. nih.govnih.gov |

| Microreactors | Precise Control | Improved control over temperature, pressure, and reaction time, leading to higher yields and reproducibility. rsc.orgmdpi.com |

| High-Throughput Experimentation (HTE) | Rapid Optimization | Autonomous variation of reaction parameters to quickly identify optimal synthesis conditions. rsc.org |

| Automated/Machine Learning Platforms | Efficient Discovery | Reduces solvent and reagent use while accelerating the synthesis of compound libraries for screening. rsc.org |

Design of Next-Generation Synthetic Tools Based on this compound

The unique reactivity of the diazo group makes it a powerful functional handle for the design of next-generation synthetic tools. nih.govresearchgate.net Stabilized diazo compounds, which are compatible with biological systems, are increasingly used as chemical probes to modify proteins and nucleic acids. nih.govraineslab.com The this compound scaffold, with its inherent structural features, could be leveraged to create novel reagents for applications in chemical biology and materials science.

Future research will likely focus on incorporating the this compound moiety into larger, more complex molecular architectures to serve as versatile building blocks. researchgate.net For example, their role as cross-coupling partners in transition-metal-catalyzed reactions is an area of rapid development. acs.org Palladium-catalyzed reactions of diazo compounds with organic halides or arylboronic acids have emerged as powerful methods for C-C double bond formation through novel mechanisms involving Pd-carbene migratory insertion. acs.org The benzopyran core could impart useful photophysical or biological properties to the resulting molecules. Furthermore, the development of "diazo-click" chemistry, analogous to the highly successful azide-alkyne cycloaddition, presents an exciting opportunity for bioconjugation and materials functionalization. nih.gov

Synergistic Application of Experimental and Computational Approaches

The complexity of diazo compound reactivity necessitates a close integration of experimental and computational methods to accelerate discovery and deepen mechanistic understanding. rsc.org Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for rationalizing observed reactivity and predicting the outcomes of new transformations. researchgate.neteurekaselect.com

For instance, computational analysis of frontier molecular orbitals and charge distributions can reveal overlooked reactive sites in a molecule, guiding the design of novel reaction pathways that can then be validated experimentally. jst.go.jp Mechanistic studies using computational models can elucidate the intricate steps of catalytic cycles, such as the formation and reactivity of metal-carbene intermediates. nih.gov This insight is critical for optimizing catalyst and ligand structures to improve efficiency and selectivity. nih.gov The synergy between in-silico design and empirical testing creates a powerful feedback loop, where computational predictions guide experiments, and experimental results refine computational models. This integrated approach will be essential for navigating the complex energy landscapes of reactions involving this compound and for the rational design of next-generation catalysts and reagents. rsc.org

Q & A

Q. What are the optimal synthetic routes for 4-Diazo-4H-1-benzopyran, and how can yield and purity be maximized?

The synthesis of this compound derivatives often involves diazo transfer reactions or condensation of diazo precursors with chromone scaffolds. For example, analogous benzopyran syntheses (e.g., 4-oxo-4H-1-benzopyran-3-carbaldehyde) use active methylene compounds and ammonia to stabilize intermediates, as demonstrated in studies where reaction temperatures (e.g., 60–80°C) and catalysts like pyridine improve yields . Characterization via FTIR and UV-Vis spectroscopy (1800 nm range) ensures purity, while XRD validates crystallinity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- FTIR : To confirm diazo (-N=N-) and carbonyl (C=O) functional groups.

- UV-Vis Spectroscopy : For tracking electronic transitions, particularly in the 1800 nm range, as applied to similar chromone derivatives .

- XRD : To determine crystallinity and molecular packing, as seen in studies of hydrazone derivatives .

Cross-referencing with NIST Chemistry WebBook data (e.g., InChIKey: OTAFHZMPRISVEM) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in the lab?

Safety measures include:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2) .

- Ventilation : Use fume hoods to prevent inhalation of dust/particulates (OSHA HCS respiratory irritant classification) .

- Spill Management : Employ dry powder extinguishers and avoid water for diazo compound fires .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability or reactivity data for this compound?

Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:

- Perform controlled stability assays under inert atmospheres (N₂/Ar) to isolate degradation pathways .

- Use multi-method validation : Combine HPLC, mass spectrometry, and differential scanning calorimetry (DSC) to compare results across labs .

- Reference standardized data (e.g., NIST’s 4H-1-benzopyran-4-one structural parameters) as a baseline .

Q. What methodologies are recommended for probing the reaction mechanisms of this compound in cycloaddition or photochemical reactions?

- Kinetic Studies : Monitor reaction progress via time-resolved UV-Vis spectroscopy to identify intermediates .

- Computational Modeling : Apply DFT calculations (e.g., using PubChem’s InChIKey data) to predict transition states and regioselectivity .

- Isotopic Labeling : Use ¹⁵N-labeled diazo groups to trace mechanistic pathways in [3+2] cycloadditions .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing degradation via HPLC .

- Light Sensitivity Assays : Use UV chambers to simulate long-term light exposure and quantify photodecomposition rates .

- Microscopy : SEM/TEM can detect crystallinity changes impacting stability .

Methodological Considerations

What frameworks guide the design of rigorous research questions for studying this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. How should researchers approach iterative optimization of synthetic protocols for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.